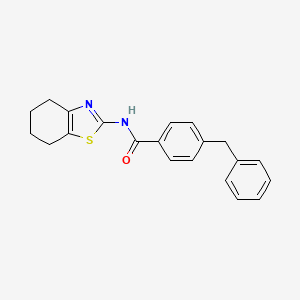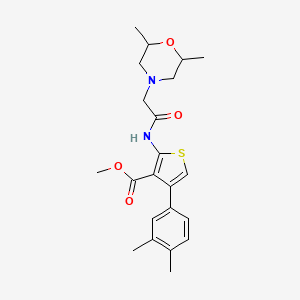![molecular formula C27H27N3O5S B2789878 methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 1005094-22-3](/img/structure/B2789878.png)
methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrrolo[3,4-d]isoxazole ring, a thiophene ring, and a carboxylate group, among others. These groups could potentially give the compound interesting chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide an analysis of its properties .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate”:
Pharmacological Research
This compound has shown potential in pharmacological research due to its complex structure, which allows for interactions with various biological targets. It can be explored for its antibacterial, antifungal, and antiviral properties . The presence of the dimethylamino group and the isoxazole ring can enhance its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
Cancer Research
The compound’s structure suggests it could be useful in cancer research. The pyrrolo[3,4-d]isoxazole moiety is known for its cytotoxic properties , which can be leveraged to design new anticancer drugs . Researchers can investigate its ability to induce apoptosis in cancer cells or inhibit cancer cell proliferation.
Neuropharmacology
Given the presence of the dimethylamino group, this compound might interact with neurotransmitter systems. It can be studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release or receptor activity . This makes it a candidate for research into treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Synthetic Organic Chemistry
The compound can serve as a building block in synthetic organic chemistry . Its complex structure allows for various chemical modifications, making it useful for synthesizing new molecules with desired properties . Researchers can explore its reactivity and use it to develop new synthetic pathways for other heterocyclic compounds.
Material Science
In material science, this compound can be investigated for its optical and electronic properties . The conjugated system within its structure might exhibit interesting photophysical properties, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Catalysis
The compound can be explored as a catalyst or a catalyst precursor in various chemical reactions. Its unique structure might provide catalytic activity in organic transformations, such as oxidation, reduction, or coupling reactions . Researchers can study its efficiency and selectivity in different catalytic processes.
Agricultural Chemistry
In agricultural chemistry, this compound can be studied for its potential as a pesticide or herbicide . The presence of the isoxazole ring and the dimethylamino group can contribute to its activity against pests or weeds, providing a basis for developing new agrochemicals .
Environmental Chemistry
The compound can also be investigated for its role in environmental chemistry , particularly in the degradation of pollutants. Its structure might allow it to act as a photocatalyst or a reagent in the breakdown of harmful environmental contaminants, contributing to cleaner and safer environments .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[3-[4-(dimethylamino)phenyl]-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-15-16(2)36-26(20(15)27(33)34-5)29-24(31)21-22(17-11-13-18(14-12-17)28(3)4)30(35-23(21)25(29)32)19-9-7-6-8-10-19/h6-14,21-23H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUVJTXNMPBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2789795.png)

![6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2789801.png)
![[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2789802.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2789806.png)
![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2789807.png)

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate](/img/structure/B2789810.png)
![N-(3,5-Dimethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2789812.png)

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2789814.png)

